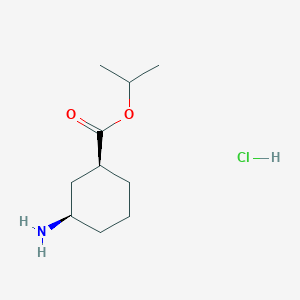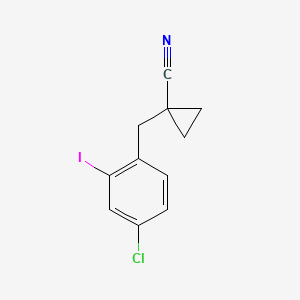![molecular formula C9H6N2O5 B13037871 6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)
6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O5 and a molecular weight of 222.15 g/mol . This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with methoxycarbonyl and carboxylic acid functional groups attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxycarbonylpyridine-2-carboxylic acid with suitable reagents to form the oxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes that can catalyze various chemical reactions . Additionally, its derivatives may interact with biological targets, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar heterocyclic compounds .
Properties
Molecular Formula |
C9H6N2O5 |
|---|---|
Molecular Weight |
222.15 g/mol |
IUPAC Name |
6-methoxycarbonyl-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(14)4-2-5-6(10-3-4)11-7(16-5)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
JNCQFTVHPPXYMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)




![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)


